Cas no 2877657-55-9 (N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)

N-{[1-(5-Chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide is a specialized chemical compound featuring a fluorinated piperidine core with a chloropyridinyl substituent and a dimethylpropanamide side chain. Its structural design confers potential advantages in medicinal chemistry, including enhanced metabolic stability and selective binding properties due to the fluorine and chloropyridine moieties. The compound's rigid, sterically hindered amide group may improve pharmacokinetic profiles by reducing unwanted interactions. Its precise reactivity and functional group arrangement make it a valuable intermediate for developing bioactive molecules, particularly in targeting neurological or infectious diseases. Suitable for controlled synthesis, it offers researchers a versatile scaffold for further derivatization.
N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide structure
2877657-55-9 structure
Product Name:N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide
CAS No:2877657-55-9
MF:C16H23ClFN3O
MW:327.824726343155
CID:5308277
PubChem ID:165431944
Update Time:2025-10-22

N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS040887327
    • 2877657-55-9
    • N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide
    • F6822-3451
    • N-[[1-(5-Chloro-2-pyridinyl)-4-fluoro-4-piperidinyl]methyl]-2,2-dimethylpropanamide
    • Inchi: 1S/C16H23ClFN3O/c1-15(2,3)14(22)20-11-16(18)6-8-21(9-7-16)13-5-4-12(17)10-19-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,22)
    • InChI Key: VSRMQCFHDYWFAE-UHFFFAOYSA-N
    • SMILES: C(NCC1(F)CCN(C2=NC=C(Cl)C=C2)CC1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 327.1513682g/mol
  • Monoisotopic Mass: 327.1513682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 501.7±50.0 °C(Predicted)
  • pka: 16.29±0.46(Predicted)

N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide Pricemore >>

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Additional information on N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide

Professional Introduction to N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide (CAS No. 2877657-55-9)

N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide, identified by its CAS number 2877657-55-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its piperidine and pyridine moieties, which are well-known for their role in the design of bioactive agents. The presence of both chloro and fluoro substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The structural framework of N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide is meticulously crafted to optimize interactions with biological targets. The piperidine ring is a common pharmacophore in many drugs due to its ability to mimic the binding pockets of enzymes and receptors. In this compound, the piperidine ring is further functionalized with a methyl group at the 4-position, which enhances its solubility and bioavailability. Additionally, the 5-chloropyridine moiety introduces a region of electron-withdrawing character, which can modulate the reactivity and binding affinity of the molecule.

The introduction of a fluoro substituent at the 4-position of the piperidine ring is particularly noteworthy. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. In this context, the fluoro group in N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide likely contributes to its enhanced interaction with biological targets, thereby increasing its potential as a therapeutic agent.

The amide functional group at the end of the molecule (-CONHCH(CH₃)₂) is another key feature that influences its chemical behavior. Amides are known for their stability and versatility in drug design, often serving as linkers or pharmacophores in various bioactive molecules. The tert-butyl group attached to the nitrogen atom of the amide provides additional steric hindrance, which can be beneficial in optimizing binding interactions with biological targets.

In recent years, there has been growing interest in developing small molecules that modulate neural pathways for therapeutic purposes. The structural features of N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide, particularly its combination of heterocyclic rings and functional groups, make it a compelling candidate for investigating potential applications in neurology. For instance, compounds with similar scaffolds have been explored for their effects on neurotransmitter systems such as dopamine and serotonin. The presence of both chloro and fluoro substituents suggests that this molecule may exhibit selectivity for certain neural receptors or enzymes, which could be exploited for treating neurological disorders.

The synthesis of N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine into the pyridine ring typically requires specialized synthetic methodologies due to the reactivity and sensitivity of fluorine-containing compounds. Advanced techniques such as nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions are often employed to achieve this transformation efficiently.

The compound's potential as a lead molecule in drug discovery has been highlighted by several recent studies. Researchers have been particularly interested in its ability to interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and neurodegenerative disorders. The unique combination of structural features in N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide, including its heterocyclic rings and functional groups, makes it an attractive candidate for further investigation.

In conclusion, N-{[1-(5-chloropyridin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide (CAS No. 2877657-55-9) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological properties. Its synthesis involves sophisticated methodologies tailored to introduce fluorine into pyridine rings while maintaining high selectivity and yield. The compound's potential applications in modulating neural pathways highlight its importance as a lead molecule for future drug development efforts aimed at treating neurological disorders.

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